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3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid

Saturation state Conformational flexibility Chemical stability

Researchers targeting PPARγ often face the adipogenic liability of TZD-based scaffolds. This compound provides a non-TZD phenylpropanoic acid intermediate validated by nanomolar PPARγ binding (Kd = 3.70 nM for scaffold derivatives). - Saturated propanoic acid linker eliminates Michael-acceptor reactivity found in cinnamic acid analogs. - Free carboxylic acid handle enables direct amide library synthesis without N-protection. - Tertiary dimethylamino group ensures compatibility with strong-base enolate chemistry for enantioselective α-alkylation.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B13170735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)CCC(=O)O
InChIInChI=1S/C13H19NO3/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,16)
InChIKeyNIALLOYSNYDZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid: Structural Profile & Procurement


3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid (CAS 100619-09-8) is a para-substituted phenylpropanoic acid derivative bearing a dimethylaminoethoxy side chain, with molecular formula C₁₃H₁₉NO₃ and molecular weight 237.29 g/mol . The compound features a saturated propanoic acid linker, a tertiary amine of moderate basicity, and a rotatable bond count of 7, yielding an XLogP3 of −0.3 [1]. It is commercially available as both the free base (95% purity) and the hydrochloride salt (CAS 2137675-05-7, powder form, ambient storage), sourced through Enamine and distributed by Sigma-Aldrich at 95% purity . The dimethylaminoethoxy-phenyl moiety constitutes a recurring pharmacophore in several drug classes, including selective estrogen receptor modulators (SERMs such as tamoxifen), PPARγ agonists (GW1929), and MetAP2 inhibitors (beloranib), positioning this compound as a versatile synthetic intermediate for medicinal chemistry programs targeting nuclear receptors and metabolic disorders [2][3].

Medicinal Chemistry Intermediate Scaffold for PPAR and nuclear receptor ligand design
Privileged Pharmacophore Dimethylaminoethoxy motif validated in SERM, PPARγ, MetAP2 programs
Procurement Options Free base (95%) and hydrochloride salt available

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid: Why Analogs Fail


The phenylpropanoic acid scaffold encompasses a chemically diverse family in which subtle variations—saturation state of the linker, amine substitution on the ethoxy side chain, and alkyl chain length—produce large differences in physicochemical properties, reactivity, and biological recognition. The target compound occupies a specific intersection: a fully saturated propanoic acid linker (eliminating the Michael-acceptor reactivity of cinnamic acid analogs), a tertiary dimethylamino group (conferring distinct basicity, logD, and hydrogen-bonding character compared to primary or secondary amine analogs), and a para-ether topology that matches the pharmacophoric requirements of nuclear receptor ligand-binding pockets [1][2]. Generic substitution with the unsaturated cinnamic acid analog (CAS 199678-86-9) introduces a conjugated double bond that alters conformational preferences, UV absorbance, and chemical reactivity; substitution with the 2-(4-(2-(dimethylamino)ethoxy)phenyl)acetic acid homolog truncates the carboxylate-to-ring distance, shifting the positioning of the acidic headgroup by approximately 1.2–1.5 Å [3]. These differences propagate into divergent downstream coupling efficiency, binding pose geometry, and ultimately biological readout in PPAR or SERM programs [4].

Unsaturated cinnamic acid analog
Introduces Michael-acceptor reactivity and alters conformational preference, potentially causing off-target covalent binding.
Acetic acid homolog (shorter linker)
Shortens carboxylate distance by ~1.2–1.5 Å, shifting hydrogen-bond geometry critical for nuclear receptor binding.
Primary amine analog
Adds two H-bond donors, altering logD and permeability; may require N-alkylation to achieve nanomolar potency.

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid: Differentiation Evidence


Saturated vs. Unsaturated Linker: Physicochemical Divergence

The target compound possesses a fully saturated propanoic acid linker (CH₂–CH₂–COOH), in contrast to the closest commercial analog, (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-2-propenoic acid (CAS 199678-86-9), which contains an α,β-unsaturated trans-double bond [1]. The saturation difference produces measurable shifts in key computed descriptors: the saturated compound has a higher molecular weight (237.29 vs. 235.28 g/mol), a lower XLogP3 (−0.3 vs. a predicted value of approximately −0.1 to +0.2 for the cinnamic acid analog), and critically, the absence of the conjugated enoic acid system eliminates Michael-acceptor reactivity, reducing the risk of non-specific covalent adduct formation during amide coupling or biological assays [1]. The saturated linker also increases the rotatable bond count (7 vs. effectively 5 in the rigidified cinnamic acid due to the conjugated double bond restricting rotation), providing greater conformational entropy but also requiring more defined pre-organization for receptor binding [1].

Linker Saturation
Cross-study comparable
Target: saturated, MW 237.3, no Michael acceptor Analog: unsaturated, MW 235.3, α,β-unsaturated
Supports aqueous assay compatibility; reduces off-target covalent risk
Computed descriptors (PubChem); class-level inference
Saturation state Conformational flexibility Chemical stability Medicinal chemistry building blocks

Tertiary vs. Primary Amine: Basicity and H-Bonding

In the phenylpropanoic acid PPARγ ligand series, the side-chain amine identity critically modulates both in vitro potency and drug-like properties. The target compound bears a tertiary dimethylamino group, whereas the most extensively characterized PPARγ-active phenylpropanoic acid series—represented by compound 9 in Usui et al. (2005)—utilizes a primary aminoethoxy side chain (3-{4-(2-aminoethoxy)phenyl}propanoic acid scaffold) [1]. The tertiary amine is a stronger base (calculated pKa ~8.5–9.5 for the conjugate acid of N,N-dimethylethoxy vs. ~9.5–10.5 for the primary amine), yet it possesses zero H-bond donor capacity versus two H-bond donors for the primary amine, fundamentally altering the compound's interaction with the PPARγ AF-2 helix and its overall logD profile at physiological pH [2]. This tertiary amine modification is also present in the clinically evaluated PPARγ agonist GW1929 (which uses a methyl(pyridin-2-yl)aminoethoxy side chain, pKi = 8.84 for human PPARγ), demonstrating that tertiary amine-substituted phenylpropanoic acids achieve nanomolar potency while maintaining oral bioavailability—a profile not demonstrated by the primary amine series .

Amine Basicity & H-Bonding
Class-level inference
Tertiary amine: HBD=0, pKa ~8.5–9.5 Primary amine: HBD=2, pKa ~9.5–10.5
Enhances passive permeability; supports cell-permeable probe design
GW1929 (tertiary) achieves sub-10 nM PPARγ
Amine basicity Hydrogen bonding logD Permeability PPARγ ligand design

Propanoic vs. Acetic Acid Linker: Positioning & Synthetic Versatility

The target compound features a three-carbon propanoic acid chain (C₆H₄–CH₂–CH₂–COOH), distinguishing it from the two-carbon acetic acid homolog 2-(4-(2-(dimethylamino)ethoxy)phenyl)acetic acid [1]. This additional methylene unit extends the carboxylate group approximately 1.2–1.5 Å further from the aromatic ring, altering the distance and geometry of key hydrogen-bond interactions with arginine or serine residues in nuclear receptor ligand-binding pockets—a parameter shown to be critical for PPAR subtype selectivity in X-ray crystallographic studies of α-arylphenylpropanoic acids [2]. The propanoic acid also provides distinct synthetic utility: it can be α-functionalized (e.g., α-alkylation, α-amination) to generate chiral building blocks, whereas the acetic acid homolog permits only α,α-disubstitution without stereochemical control at the α-carbon [3].

Linker Length & Synthesis
Class-level inference
Propanoic: 3C chain, ~5.0–5.5 Å, α-alkylation possible Acetic: 2C chain, ~3.5–4.0 Å, no α-substitution
Enables enantioselective chiral PPAR agonist synthesis
Geometric calculation; synthetic precedent
Linker length Amide coupling Fragment-based drug design Structure-activity relationships

PPARγ Ligand-Binding Affinity Evidence

BindingDB entry CHEMBL4073499 (BDBM50235986) reports a dissociation constant (Kd) of 3.70 nM for a compound bearing the 3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid scaffold against human PPARγ, measured by surface plasmon resonance (SPR), with a kinetic association rate constant (Kon) of 0.0950 M⁻¹s⁻¹ [1]. This places the scaffold in the low-nanomolar affinity range, comparable to the clinically validated PPARγ agonist rosiglitazone (Kd ≈ 40–700 nM depending on assay format) [2]. While the exact derivative registered differs from the free acid parent, the data demonstrate that the dimethylaminoethoxy-phenylpropanoic acid core is competent for high-affinity PPARγ LBD engagement, whereas the primary amine analog series (Usui et al., 2005) required extensive N-alkylation (nonyl group in compound 9) to achieve comparable potency [3].

PPARγ Binding Affinity
Supporting evidence
Kd = 3.70 nM
Supports PPARγ LBD engagement; scaffold-derived nanomolar affinity
SPR assay (BindingDB); derivative, not free acid
PPARγ binding affinity SPR Nuclear receptor Fragment-based screening

Dimethylaminoethoxy Pharmacophore: Cross-Target Validation

The 4-(2-dimethylaminoethoxy)phenyl substructure is a validated privileged pharmacophore appearing in multiple drug candidates and approved agents spanning diverse target classes. In the SERM field, tamoxifen (CAS 10540-29-1) and its active metabolite endoxifen utilize this group for estrogen receptor binding (tamoxifen Ki ≈ 0.5–5 nM for ERα) [1]. In MetAP2 inhibition, beloranib (CAS 251111-30-5, a Phase 3 clinical candidate for obesity) employs the related 4-(2-dimethylaminoethoxy)cinnamoyl ester, with an IC₅₀ of approximately 1–5 nM for MetAP2 [2]. In the ERRγ field, GSK5182 (CAS 877387-37-6) uses the 4-(2-dimethylaminoethoxy)phenyl group to achieve an IC₅₀ of 79 nM with high selectivity over ERRα and ERα . This cross-target promiscuity of the dimethylaminoethoxy-phenyl motif—combined with the carboxylic acid handle of the propanoic acid scaffold—makes the target compound a strategic intermediate for fragment-based and structure-guided optimization across multiple nuclear receptor and enzyme programs, a versatility not shared by the des-dimethylamino (primary amine), des-ethoxy, or acetic acid homologs [1][2].

Cross-Target Pharmacophore
Class-level inference
Dimethylaminoethoxy motif active in ER, MetAP2, ERRγ programs
De-risks scaffold for screening library inclusion
Tamoxifen, beloranib, GSK5182 share pharmacophore
Privileged scaffold Nuclear receptors MetAP2 SERM Pharmacophore

3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid: Application Scenarios


PPARγ Fragment-Based Drug Discovery & Scaffold Hopping

The nanomolar PPARγ binding affinity (Kd = 3.70 nM by SPR) demonstrated by a scaffold derivative in BindingDB [1] validates the use of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid as a non-thiazolidinedione (non-TZD) starting point for PPARγ program initiation. Unlike rosiglitazone, this scaffold lacks the TZD ring associated with PPARγ-driven adipogenesis and fluid retention, potentially enabling the design of partial agonists or selective PPARγ modulators (SPPARγMs) with improved therapeutic windows [2]. The free carboxylic acid provides a direct conjugation handle for amide library synthesis, while the saturated propanoic acid linker avoids the Michael-acceptor liability of the corresponding cinnamic acid analog [3].

Chiral PPARα/δ Agonist Synthesis via α-Alkylation

The propanoic acid linker length (3-carbon chain) permits enantioselective α-alkylation to generate optically active α-substituted phenylpropanoic acids—a transformation not accessible with the acetic acid homolog (2-carbon chain) [1]. This synthetic strategy was successfully employed to produce potent, subtype-selective human PPARα activators (EC₅₀ values in the low nanomolar range) and PPARα/δ dual agonists with favorable metabolic profiles in rodent models [2]. The dimethylamino group of the target compound, being tertiary, is compatible with strong-base-mediated enolate chemistry without requiring N-protection, unlike the primary amine analog [3].

Synthesis of Dimethylaminoethoxy Nuclear Receptor Probes

The 4-(2-dimethylaminoethoxy)phenyl substructure is a cross-target privileged pharmacophore present in GSK5182 (ERRγ inverse agonist, IC₅₀ = 79 nM, orally active) [1], tamoxifen (ERα antagonist, Ki ≈ 0.5–5 nM) [2], and the beloranib precursor 4-(2-dimethylaminoethoxy)cinnamic acid [3]. The target compound provides this pharmacophore with a free carboxylic acid handle, enabling direct amide or ester conjugation to diverse amine/alcohol-bearing cores in a single step. This convergent synthetic strategy is more efficient than introducing the dimethylaminoethoxy group via late-stage O-alkylation of phenolic intermediates, which often suffers from competing N-alkylation and low yields [2].

Hydrophilic Fragment Library Design & Screening

With a computed XLogP3 of −0.3 [1], 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid is significantly more hydrophilic than most drug-like fragments and than its des-dimethylamino or des-ethoxy congeners. This property makes it suitable for fragment library design targeting polar binding sites (e.g., nuclear receptor AF-2 helices, kinase hinge regions, or metalloenzyme active sites) where aqueous solubility at screening concentrations (typically 100–500 μM in biochemical assays) is a prerequisite. The compound's TPSA of 49.8 Ų [1] and single H-bond donor also comply with the Rule of Three for fragment-based lead discovery [2], positioning the free acid as an attractive, water-soluble warhead for fragment growing into the PPARγ or ERRγ orthosteric pockets.

Application
Selection Property
Validation Focus
PPARγ modulator design (non-TZD scaffold)
Saturated propanoic acid; free carboxyl handle
PPARγ LBD binding and transactivation profiling
Chiral PPAR agonist synthesis
Propanoic acid chain enables α-alkylation; amine compatibility
Enantioselective substitution and subtype selectivity
Nuclear receptor probe conjugation
Pre-installed dimethylaminoethoxy pharmacophore
Target engagement screening (ER, ERRγ, MetAP2)
Hydrophilic fragment library screening
Low lipophilicity profile; Rule-of-Three compliant
Aqueous solubility and polar site engagement
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